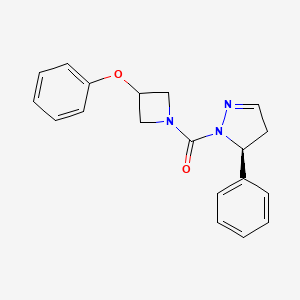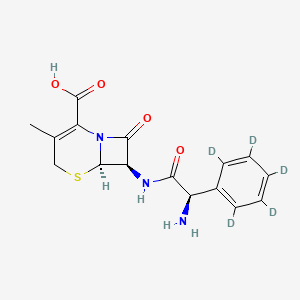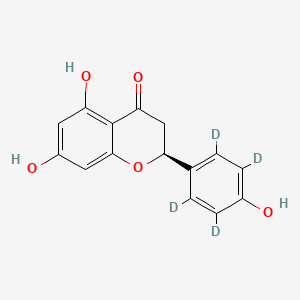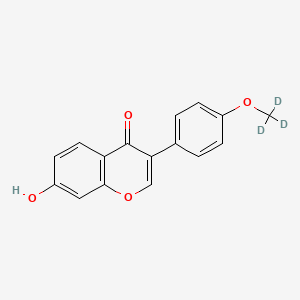
Formononetin-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formononetin-d3-1 is a deuterium-labeled derivative of formononetin, a non-steroidal isoflavonoid. Formononetin is a bioactive constituent found in various medicinal plants such as red clover (Trifolium pratense) and Astragalus membranaceus . It is known for its significant anti-inflammatory, antioxidant, and anticancer properties . The deuterium labeling in this compound-1 enhances its stability and allows for its use as a tracer in pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formononetin-d3-1 can be synthesized through the deuteration of formononetin. The process involves the incorporation of deuterium atoms into the formononetin molecule. This can be achieved through various methods such as catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of deuterated reagents and solvents, followed by purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Formononetin-d3-1 undergoes several types of chemical reactions, including:
Oxidation: this compound-1 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound-1 into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Formononetin-d3-1 has a wide range of scientific research applications, including:
Mechanism of Action
Formononetin-d3-1 exerts its effects through several molecular mechanisms:
Comparison with Similar Compounds
Formononetin-d3-1 is compared with other similar compounds such as:
Genistein: Another isoflavonoid with similar anticancer and antioxidant properties.
Daidzein: Known for its estrogenic activity and potential health benefits.
Biochanin A: Exhibits similar anti-inflammatory and anticancer effects.
This compound-1 is unique due to its deuterium labeling, which enhances its stability and allows for its use as a tracer in scientific studies .
Properties
Molecular Formula |
C16H12O4 |
|---|---|
Molecular Weight |
271.28 g/mol |
IUPAC Name |
7-hydroxy-3-[4-(trideuteriomethoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-9,17H,1H3/i1D3 |
InChI Key |
HKQYGTCOTHHOMP-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


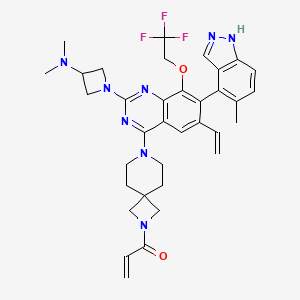
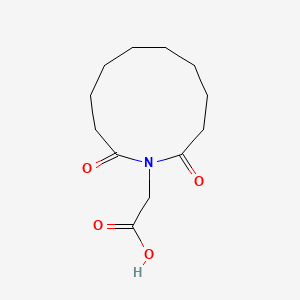

![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)
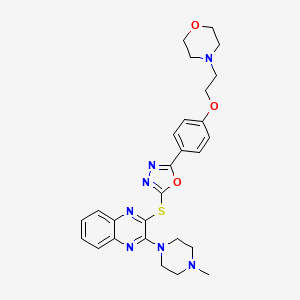

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403409.png)
![Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B12403437.png)
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12403449.png)

